3-Chloro-2-(methylsulfanyl)phenylboronic acid
Overview
Description
3-Chloro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a methylsulfanyl group. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfanyl)phenylboronic acid typically involves the following steps:
Halogenation: The starting material, 2-(methylsulfanyl)phenylboronic acid, undergoes halogenation to introduce a chlorine atom at the 3-position of the phenyl ring. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Borylation: The borylation step involves the introduction of the boronic acid group. This can be accomplished using a palladium-catalyzed borylation reaction, where a suitable boron source such as bis(pinacolato)diboron is used in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
Substituted Phenylboronic Acids: Formed from substitution reactions.
Scientific Research Applications
3-Chloro-2-(methylsulfanyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable biaryl structures.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylsulfanyl)phenylboronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium catalyst, forming a palladium-aryl intermediate.
Reductive Elimination: The final step involves reductive elimination, where the biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)phenylboronic acid: Lacks the chlorine substitution.
3-Chlorophenylboronic acid: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-3-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of chlorine.
Uniqueness
3-Chloro-2-(methylsulfanyl)phenylboronic acid is unique due to the presence of both chlorine and methylsulfanyl groups, which provide distinct reactivity and selectivity in chemical reactions. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(3-chloro-2-methylsulfanylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKHSAAPFMPDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)SC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240185 | |
Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-12-8 | |
Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-(methylsulfanyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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